REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([NH:20][C:21]2[CH:22]=[C:23]([NH:27]C(=O)OC(C)(C)C)[CH:24]=[CH:25][CH:26]=2)=[N:4][C:5]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH2:17][O:18][CH3:19])=[CH:11][CH:10]=2)=[N:6][CH:7]=1.C(O)(C(F)(F)F)=O.CCCCCCC.CCOC(C)=O>C(Cl)Cl>[NH2:27][C:23]1[CH:22]=[C:21]([NH:20][C:3]2[C:2]([F:1])=[CH:7][N:6]=[C:5]([NH:8][C:9]3[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH2:17][O:18][CH3:19])=[CH:11][CH:10]=3)[N:4]=2)[CH:26]=[CH:25][CH:24]=1 |f:2.3|
|
Name
|
tert-butyl (3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)carbamate
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC(=NC1)NC1=CC=C(C=C1)OCCOC)NC=1C=C(C=CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Heptane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC.CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirred for 30 min at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removed solvent via rotary evaporation
|
Type
|
CUSTOM
|
Details
|
partitioned oil with cold (0° C.) saturated sodium bicarbonate (10 mL) and EtOAc (10 mL)
|
Type
|
STIRRING
|
Details
|
agitated
|
Type
|
CUSTOM
|
Details
|
separated layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic phase was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed via rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give a dark oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)NC1=NC(=NC=C1F)NC1=CC=C(C=C1)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 309 mg | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |